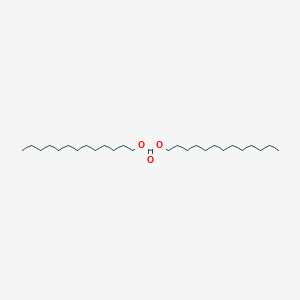
Bis(tridecan-1-yl) carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(tridecan-1-yl) carbonate, also known as BTC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a long-chain carbonate ester that can be synthesized through various methods.
Mécanisme D'action
Bis(tridecan-1-yl) carbonate is a long-chain carbonate ester that can interact with biological membranes. It has been shown to increase the fluidity of cell membranes and enhance the permeability of drugs across cell membranes. Bis(tridecan-1-yl) carbonate can also interact with proteins and enzymes, altering their activity and function.
Effets Biochimiques Et Physiologiques
Bis(tridecan-1-yl) carbonate has been shown to have a low toxicity and is not mutagenic or carcinogenic. It has been shown to have antioxidant properties and can protect against oxidative stress. Bis(tridecan-1-yl) carbonate has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
Bis(tridecan-1-yl) carbonate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has a low toxicity and does not interfere with biological assays. However, Bis(tridecan-1-yl) carbonate has limited solubility in water and may require the use of organic solvents for certain experiments.
Orientations Futures
There are several future directions for the study of Bis(tridecan-1-yl) carbonate. It has potential applications in drug delivery systems, as well as in the production of polymers and lubricants. Further research is needed to determine the optimal conditions for the synthesis and purification of Bis(tridecan-1-yl) carbonate. The interaction of Bis(tridecan-1-yl) carbonate with biological membranes, proteins, and enzymes should also be studied in more detail to better understand its mechanism of action. Finally, the potential toxicity and environmental impact of Bis(tridecan-1-yl) carbonate should be investigated to ensure its safe use.
Méthodes De Synthèse
Bis(tridecan-1-yl) carbonate can be synthesized through the reaction of tridecanol with phosgene. The reaction produces Bis(tridecan-1-yl) carbonate and hydrogen chloride gas. The purity of Bis(tridecan-1-yl) carbonate can be improved through distillation and recrystallization. Other methods for synthesizing Bis(tridecan-1-yl) carbonate include the reaction of tridecanol with dimethyl carbonate and the reaction of tridecanol with diethyl carbonate.
Applications De Recherche Scientifique
Bis(tridecan-1-yl) carbonate has been studied extensively in scientific research due to its unique properties. It has been used as a solvent in various chemical reactions, as a lubricant in metalworking, and as a plasticizer in polymer production. Bis(tridecan-1-yl) carbonate has also been studied for its potential use in drug delivery systems, as it has been shown to have a high affinity for certain drugs and can enhance their solubility and bioavailability.
Propriétés
Numéro CAS |
13784-55-9 |
|---|---|
Nom du produit |
Bis(tridecan-1-yl) carbonate |
Formule moléculaire |
C27H54O3 |
Poids moléculaire |
426.7 g/mol |
Nom IUPAC |
ditridecyl carbonate |
InChI |
InChI=1S/C27H54O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-27(28)30-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 |
Clé InChI |
GKVQWKKFAVIRMY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCOC(=O)OCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCOC(=O)OCCCCCCCCCCCCC |
Autres numéros CAS |
13784-55-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



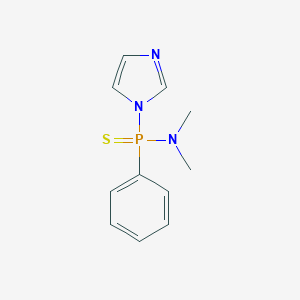
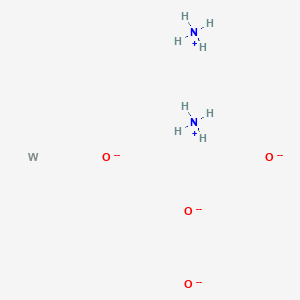
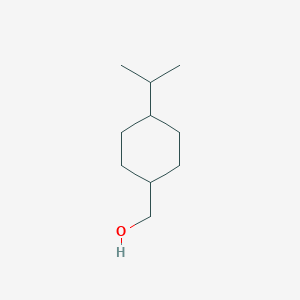
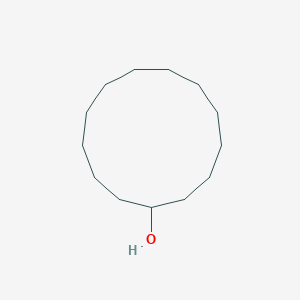
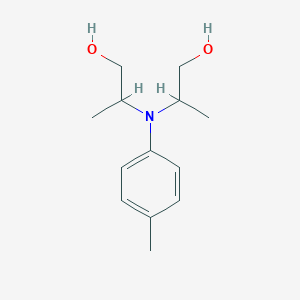
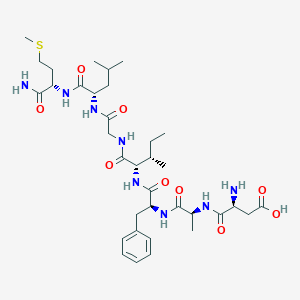
![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B77367.png)
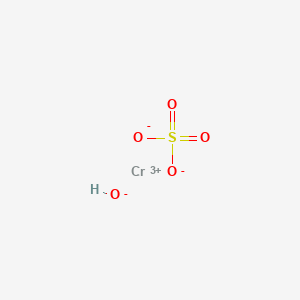
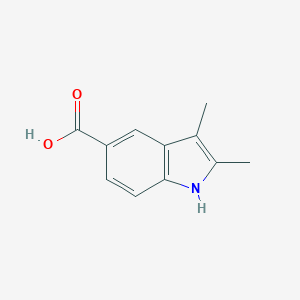
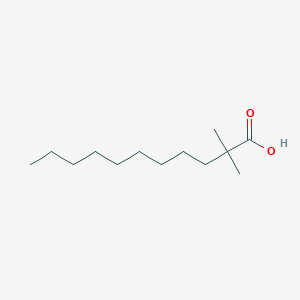
![2-[34-Butan-2-yl-8,22-dihydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide](/img/structure/B77377.png)
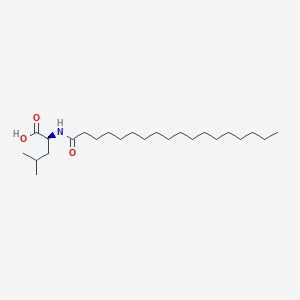

![(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B77384.png)